SKI V

Description

Propriétés

IUPAC Name |

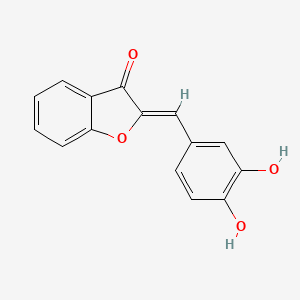

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-11-6-5-9(7-12(11)17)8-14-15(18)10-3-1-2-4-13(10)19-14/h1-8,16-17H/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBULGQMULJTCM-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of SKI-V: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for SKI-V, a non-lipid small molecule inhibitor of sphingosine kinase (SphK). The document details its molecular targets, impact on cellular signaling pathways, and summarizes key quantitative data from preclinical studies. Detailed experimental methodologies are provided to facilitate the replication and further investigation of its anti-cancer properties.

Core Mechanism of Action: Targeting the Sphingolipid Rheostat

SKI-V exerts its biological effects by primarily targeting and inhibiting sphingosine kinases 1 and 2 (SphK1 and SphK2), crucial enzymes in sphingolipid metabolism.[1][2] Sphingosine kinases catalyze the phosphorylation of the pro-apoptotic lipid sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[3] This balance between sphingosine/ceramide and S1P, often termed the "sphingolipid rheostat," is critical in determining cell fate.[3] In many cancer cells, this rheostat is dysregulated, with an over-expression of SphKs leading to elevated S1P levels that promote proliferation, survival, and resistance to therapy.[1][3]

SKI-V functions as a non-competitive inhibitor of SphK, leading to a decrease in the intracellular levels of S1P and a concurrent accumulation of its substrate, sphingosine, which can be converted to the pro-apoptotic molecule ceramide.[1][2] This shift in the sphingolipid rheostat towards a pro-death balance is a cornerstone of SKI-V's anti-neoplastic activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of SKI-V and its effects on cancer cells.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 | ~2 µM | GST-hSK | [2] |

| IC50 | 6 µM | hPI3K | [2] |

Table 1: In Vitro Inhibitory Activity of SKI-V

| Cell Line | Assay | Concentration | Effect | Reference |

| pCCa-1 | CCK-8 (Viability) | 3-30 µM | Significant reduction in cell viability | [1] |

| pCCa-1 | Colony Formation | 10 µM | Significant inhibition | [1] |

| pCCa-1 | EdU Incorporation | 3-30 µM | Robust decrease in proliferation | [1] |

| pCCa-1 | Cell Cycle | 10 µM | G1-S phase arrest | [1] |

| pCCa-1 | Transwell Migration | 10 µM | Potent inhibition of migration | [1] |

| pCCa-1, pCCa-2, pCCa-3, HeLa | Caspase-3 Activity | 10 µM | Dramatic enhancement | [1] |

| pCCa-1 | TUNEL Assay | 10 µM | Robust increase in TUNEL-positive nuclei | [1] |

| pCCa-1 | Annexin V Staining | 10 µM | Significant increase in Annexin V-positive cells | [1] |

Table 2: Anti-Cancer Effects of SKI-V in Cervical Cancer Cells

Impact on Cellular Signaling Pathways

SKI-V's mechanism of action extends beyond the direct modulation of sphingolipid levels, impacting key signaling pathways that are frequently dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

A primary downstream consequence of SphK inhibition by SKI-V is the suppression of the PI3K/Akt/mTOR signaling cascade.[1] S1P, through its receptors, can activate PI3K, which in turn phosphorylates and activates Akt. Activated Akt is a central node in cell signaling, promoting cell survival, proliferation, and growth by phosphorylating a myriad of downstream targets, including the mammalian target of rapamycin (mTOR). The inhibition of SphK by SKI-V leads to reduced S1P levels, resulting in the potent inhibition of Akt and mTOR activation.[1] This disruption of the PI3K/Akt/mTOR pathway is a significant contributor to the anti-cancer effects of SKI-V.[1]

References

An In-depth Technical Guide to SKI and PI3K Pathway Inhibition: A Dual Approach to Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aberrant activation of cellular signaling pathways is a hallmark of cancer, driving uncontrolled proliferation, survival, and metastasis. Among these, the PI3K/AKT/mTOR and the SKI proto-oncogene pathways have emerged as critical players in tumorigenesis across a spectrum of malignancies. The PI3K pathway is a central regulator of cell growth and metabolism, frequently hyperactivated through mutations in its components. The SKI protein, a negative regulator of the TGF-β signaling pathway, is often overexpressed in cancer, where it promotes oncogenic traits. Emerging evidence reveals a significant crosstalk between these two pathways, presenting a compelling rationale for a dual-inhibition strategy. This technical guide provides a comprehensive overview of the SKI and PI3K pathways, delves into the molecular mechanisms of their interaction, and outlines the therapeutic potential of their combined inhibition. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary tools to investigate this promising anti-cancer strategy.

The PI3K Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is one of the most frequent occurrences in human cancers, making it a prime target for therapeutic intervention.[4][5]

Core Pathway Mechanics

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones. This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).

Recruitment of AKT to the membrane allows for its phosphorylation and activation by 3-phosphoinositide-dependent protein kinase-1 (PDK1) and the mTOR complex 2 (mTORC2).[7] Once activated, AKT phosphorylates a multitude of downstream substrates, leading to:

-

Promotion of Cell Survival: Through the inhibition of pro-apoptotic proteins like BAD and the FOXO family of transcription factors.[8]

-

Stimulation of Cell Growth and Proliferation: Primarily through the activation of the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis by phosphorylating S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2]

-

Metabolic Reprogramming: By increasing glucose uptake and utilization.

The tumor suppressor protein, phosphatase and tensin homolog (PTEN), acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[3] Loss of PTEN function, a common event in many cancers, leads to sustained PI3K pathway activation.

PI3K Pathway Aberrations in Cancer

Hyperactivation of the PI3K pathway in cancer can occur through several mechanisms:

-

Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are frequently observed in various cancers, including breast, colorectal, and endometrial cancers.[9]

-

Gene Amplification: Increased copy number of PIK3CA can also lead to pathway hyperactivation.

-

Loss of PTEN: Deletion or inactivating mutations of the PTEN gene are common in cancers such as glioblastoma, prostate, and endometrial cancer.[10]

-

Upstream Activation: Overexpression or activating mutations of RTKs like EGFR and HER2 can lead to increased PI3K signaling.[1]

The SKI Proto-Oncogene in Cancer

The Sloan-Kettering Institute (SKI) proto-oncogene is a potent negative regulator of the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β pathway typically acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis.

SKI's Role in TGF-β Signaling

Upon TGF-β ligand binding to its receptor, the receptor phosphorylates and activates Smad2 and Smad3 proteins. These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis.

SKI exerts its primary oncogenic function by antagonizing this pathway. It binds directly to the Smad2/3/4 complex in the nucleus, recruiting histone deacetylases (HDACs) and other corepressors. This prevents the Smad complex from activating the transcription of TGF-β target genes, thereby blocking its tumor-suppressive effects.

SKI Overexpression and Function in Cancer

SKI is overexpressed in a variety of cancers, including melanoma, esophageal cancer, and pancreatic cancer.[11][12] High levels of SKI are often correlated with advanced disease and poor prognosis. Beyond its inhibition of TGF-β signaling, SKI has been shown to have other pro-oncogenic functions, including the activation of the Wnt/β-catenin signaling pathway.[13]

Crosstalk Between the SKI and PI3K/AKT Pathways

Recent research has unveiled a direct molecular link between the PI3K/AKT and SKI pathways, providing a strong rationale for their combined inhibition. The PI3K/AKT pathway has been shown to regulate TGF-β signaling by destabilizing SKI.[5]

Molecular Mechanism of Interaction

Activated AKT, a central kinase in the PI3K pathway, directly interacts with and phosphorylates the SKI protein.[5] This phosphorylation event targets SKI for proteasome-mediated degradation. The destabilization of SKI leads to the derepression of Smad7, a negative feedback regulator of the TGF-β pathway.[5] This complex interplay suggests that hyperactivation of the PI3K/AKT pathway can lead to a reduction in SKI protein levels, which could, in some contexts, sensitize cells to the tumor-suppressive effects of TGF-β.

However, in cancer cells where SKI is highly overexpressed, this regulatory mechanism may be overwhelmed. Furthermore, the functional consequences of this crosstalk are likely context-dependent, varying with the specific genetic background of the tumor. A key study demonstrated that knockdown of SKI in osteosarcoma cells led to a significant decrease in the phosphorylation of both PI3K and AKT, suggesting that in this context, SKI may act upstream to promote PI3K/AKT pathway activation.[14] This indicates a potential positive feedback loop where SKI overexpression can contribute to the activation of the PI3K pathway, which in turn can modulate SKI stability.

Therapeutic Rationale for Dual SKI and PI3K Pathway Inhibition

Given the critical roles of both the SKI and PI3K pathways in promoting tumorigenesis and the evidence of their crosstalk, a therapeutic strategy involving the simultaneous inhibition of both pathways is highly compelling.

The rationale for this dual-inhibition approach is multifaceted:

-

Overcoming Resistance: Targeting a single pathway often leads to the development of resistance through the activation of compensatory signaling pathways.[15] The crosstalk between the SKI and PI3K pathways suggests that inhibiting one may lead to feedback activation of the other. Dual inhibition could preemptively block these resistance mechanisms.

-

Synergistic Anti-tumor Effects: The PI3K pathway primarily drives cell growth, proliferation, and survival, while SKI blocks the tumor-suppressive TGF-β pathway. Simultaneously blocking these two distinct oncogenic drivers could lead to a synergistic reduction in tumor growth and viability.[16][17]

-

Targeting Multiple Cancer Hallmarks: A combined inhibition strategy would concurrently target multiple hallmarks of cancer, including sustained proliferative signaling (PI3K), evasion of growth suppressors (SKI), and resisting cell death (PI3K).

Quantitative Data on Pathway Inhibition

The following tables summarize key quantitative data related to the inhibition of the PI3K pathway and the effects of SKI modulation in various cancer cell lines.

Table 1: IC50 Values of Selected PI3K Inhibitors in Cancer Cell Lines

| Inhibitor | Type | Cancer Cell Line | IC50 (nM) | Reference |

| Pictilisib (GDC-0941) | Pan-PI3K | U87MG (Glioblastoma) | 3 | [15] |

| Buparlisib (BKM120) | Pan-PI3K | T47D (Breast Cancer) | 166 | [1] |

| Alpelisib (BYL719) | PI3Kα-specific | MCF7 (Breast Cancer) | 373 | [18] |

| Idelalisib | PI3Kδ-specific | CLL (Chronic Lymphocytic Leukemia) | 2.5 | [4] |

| Copanlisib | Pan-PI3K (α/δ) | TBCP-1 (Breast Cancer) | 458 | [12] |

| ZSTK474 | Pan-PI3K | A549 (Lung Cancer) | 3160 | [13] |

| PI-103 | Dual PI3K/mTOR | SKOV3 (Ovarian Cancer) | ~350 | [19] |

Table 2: Effects of SKI Knockdown on Cancer Cell Phenotypes

| Cancer Type | Method | Effect | Quantitative Change | Reference |

| Osteosarcoma | siRNA | Decreased Proliferation | Significant reduction in EdU positive cells | [14] |

| Osteosarcoma | siRNA | Decreased Migration | Significant reduction in wound healing assay | [14] |

| Osteosarcoma | siRNA | Decreased p-AKT levels | Prominent decline in p-AKT protein levels | [14] |

| Melanoma | RNAi | Reduced Tumor Growth (in vivo) | Minimal orthotopic tumor xenograft nodules | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the SKI and PI3K pathways and their combined inhibition.

Western Blot Analysis of PI3K/AKT Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Treat cells with inhibitors as required. Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.

-

Protein Quantification: Determine protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Co-Immunoprecipitation (Co-IP) of SKI and AKT

This protocol is for determining the in vivo interaction between SKI and AKT.[21]

Materials:

-

Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease and phosphatase inhibitors

-

Primary antibodies for immunoprecipitation (e.g., anti-SKI or anti-AKT)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., Co-IP lysis buffer)

-

Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)

Procedure:

-

Cell Lysis: Lyse cells in ice-cold Co-IP lysis buffer.

-

Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partner (e.g., blot for AKT after IP with anti-SKI).

Cell Viability Assay

This protocol is for assessing the effect of SKI and/or PI3K inhibition on cancer cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

SKI targeting agent (e.g., siRNA) and/or PI3K inhibitor

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the PI3K inhibitor, the SKI targeting agent, or a combination of both. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

In Vivo Tumor Growth Inhibition Assay

This protocol is for evaluating the anti-tumor efficacy of combined SKI and PI3K inhibition in a xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cells for implantation

-

SKI targeting agent and/or PI3K inhibitor formulated for in vivo delivery

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, SKI inhibitor alone, PI3K inhibitor alone, combination).

-

Drug Administration: Administer the treatments according to the predetermined schedule and route of administration.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Visualizations of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and experimental workflows.

The PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling cascade.

The SKI-Mediated Inhibition of TGF-β Signaling

Caption: SKI-mediated repression of TGF-β signaling.

Crosstalk between PI3K/AKT and SKI Pathways

Caption: PI3K/AKT-mediated degradation of SKI.

Experimental Workflow for Co-Immunoprecipitation

Caption: Co-Immunoprecipitation workflow.

Conclusion and Future Directions

The intricate interplay between the SKI and PI3K/AKT signaling pathways underscores the complexity of oncogenic signaling networks. The evidence for direct crosstalk, where AKT can mediate the degradation of SKI, and where SKI may in turn promote PI3K/AKT activation, highlights a critical regulatory axis in cancer. This reciprocal regulation provides a strong foundation for a therapeutic strategy based on the dual inhibition of both pathways.

Future research should focus on:

-

Elucidating Context-Dependency: Further investigation is needed to understand how the crosstalk between the SKI and PI3K pathways varies across different cancer types and genetic backgrounds.

-

Developing Novel SKI-Targeting Agents: While PI3K inhibitors are well-established, the development of specific, potent, and drug-like inhibitors of SKI function is an area of active research.

-

Preclinical and Clinical Evaluation: Rigorous preclinical studies in relevant cancer models are required to validate the synergistic anti-tumor effects of combined SKI and PI3K inhibition. Ultimately, well-designed clinical trials will be necessary to translate this promising strategy into patient benefit.

This technical guide provides a comprehensive resource for researchers to delve into the exciting field of dual SKI and PI3K pathway inhibition. The provided data, protocols, and pathway visualizations are intended to facilitate further investigation into this novel approach for cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Combination of KRAS Gene Silencing and PI3K Inhibition for Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Phosphatidylinositol 3-Kinase/Akt Pathway Regulates Transforming Growth Factor-β Signaling by Destabilizing Ski and Inducing Smad7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. mdpi.com [mdpi.com]

- 11. SKI - AKT1 Interaction Summary | BioGRID [thebiogrid.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synergistic therapeutic effect of cisplatin and phosphatidylinositol 3-kinase (PI3K) inhibitors in cancer growth and metastasis of Brca1 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synergistic interactions with PI3K inhibition that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 21. assaygenie.com [assaygenie.com]

SKI V: A Technical Guide to Apoptosis Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI V is a potent, non-lipid, non-competitive small molecule inhibitor of sphingosine kinase (SphK), a critical enzyme in the sphingolipid signaling pathway.[1] Overexpression of SphK is implicated in the pathogenesis and progression of numerous cancers, making it a compelling target for therapeutic intervention. This compound exerts its anti-neoplastic effects primarily through the induction of apoptosis. This is achieved by inhibiting the production of the pro-survival signaling molecule sphingosine-1-phosphate (S1P), and by modulating key cellular signaling cascades, including the PI3K/Akt and MEK/ERK pathways.[1] This technical guide provides a comprehensive overview of the mechanisms of this compound-induced apoptosis, detailed experimental protocols for its characterization, and a summary of its effects on various cancer cell lines.

Introduction to this compound and its Mechanism of Action

This compound is a dual inhibitor, targeting both sphingosine kinase (SphK) and phosphoinositide 3-kinase (PI3K).[1] Sphingosine kinases, which exist in two isoforms (SphK1 and SphK2), catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[2] The balance between cellular levels of pro-apoptotic ceramide and sphingosine, and pro-survival S1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.[3] In many cancer cells, this balance is shifted towards S1P, promoting proliferation, survival, and resistance to therapy.

By inhibiting SphK, this compound decreases the intracellular levels of S1P, thereby shifting the sphingolipid rheostat towards apoptosis.[1] Furthermore, this compound's inhibitory action on the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, contributes significantly to its pro-apoptotic effects.[1]

Data Presentation: The Impact of this compound on Cancer Cells

The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis has been demonstrated in various cancer cell lines. The following tables summarize the available quantitative data on the effects of this compound and other relevant sphingosine kinase inhibitors.

Table 1: IC50 Values of this compound and Other Sphingosine Kinase Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | GST-hSK (enzyme) | 2 | [1] |

| This compound | hPI3k (enzyme) | 6 | [1] |

| This compound | Tumor Cell Proliferation (general) | ~2 | [1] |

| SKI-II | SphK (enzyme) | 0.5 | [4] |

| ABC294640 | SphK2 (enzyme) | 9.8 (Ki) | [5] |

| PF-543 | SphK1 (enzyme) | 0.002 | [5] |

Table 2: Quantitative Analysis of Apoptosis Induction by Sphingosine Kinase Inhibitors

| Inhibitor | Cancer Cell Line | Concentration (µM) | Time (h) | Apoptotic Cells (%) | Assay | Reference |

| This compound | pCCa-1 (Cervical Cancer) | 10 | 24 | Increased | TUNEL, Annexin V | [6] |

| SKI-5C | SK-NEP-1 (Wilms' Tumor) | 2 | 24 | Significantly Increased | Annexin V/PI | [7] |

| SKI-5C | SK-NEP-1 (Wilms' Tumor) | 5 | 24 | Significantly Increased | Annexin V/PI | [7] |

| SKI-5C | G401 (Wilms' Tumor) | 2 | 24 | Significantly Increased | Annexin V/PI | [7] |

| SKI-5C | G401 (Wilms' Tumor) | 5 | 24 | Significantly Increased | Annexin V/PI | [7] |

Table 3: Effect of this compound on Apoptosis-Related Protein Expression

| Cancer Cell Line | Treatment | Protein | Change in Expression | Reference |

| pCCa-1 (Cervical Cancer) | This compound (10 µM, 24h) | Caspase-3 | Dramatically Enhanced Activity | [6] |

| JC cells | This compound (0.2, 1, 5 µM, 1h) | Phospho-Akt | Decreased | [1] |

| JC cells | This compound (0.2, 1, 5 µM, 1h) | Phospho-MEK | Decreased | [1] |

Signaling Pathways Involved in this compound-Induced Apoptosis

This compound induces apoptosis through a multi-pronged attack on key cancer cell survival pathways. The primary mechanism involves the inhibition of SphK, leading to a decrease in pro-survival S1P. This is often accompanied by an accumulation of pro-apoptotic ceramide. Additionally, this compound directly inhibits the PI3K/Akt/mTOR pathway and indirectly affects the MEK/ERK pathway, both of which are critical for cancer cell proliferation and survival.

The Sphingosine Kinase/S1P Pathway

dot

Caption: this compound inhibits Sphingosine Kinase, disrupting the balance towards apoptosis.

The PI3K/Akt and MEK/ERK Pathways

Caption: this compound triggers the intrinsic apoptosis pathway via mitochondrial disruption.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time points.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of key apoptotic proteins (e.g., cleaved caspase-3, Bcl-2 family members) after this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cancer cells grown on coverslips or tissue sections

-

TUNEL assay kit

-

Fluorescence microscope

Procedure:

-

Fix the cells or tissue sections with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.

-

Follow the manufacturer's protocol for the TUNEL reaction, which involves incubating the samples with Terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or FITC-dUTP).

-

If using an indirect method, incubate with a fluorescently labeled antibody or streptavidin.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis in a variety of cancer cell types. Its dual inhibitory action on sphingosine kinase and the PI3K/Akt pathway provides a robust mechanism for overcoming the pro-survival signaling that is often dysregulated in cancer. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other sphingosine kinase inhibitors. Future studies should focus on expanding the quantitative analysis of this compound's effects on a broader range of cancer models and on elucidating the precise molecular interplay between the sphingolipid and PI3K/Akt pathways in response to this inhibitor. This will be crucial for the rational design of novel combination therapies and for advancing this compound towards clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SPHINGOSINE KINASE INHIBITORS AND CANCER: SEEKING THE GOLDEN SWORD OF HERCULES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Discovery and Development of the SKI-V Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of the SKI-V compound, a novel small molecule inhibitor with significant potential in oncology. The information presented herein is intended for a scientific audience and details the preclinical evaluation of SKI-V, including its synthesis, in vitro and in vivo efficacy, and the signaling pathways it modulates.

Introduction

SKI-V is a non-lipid, small molecule compound identified as a potent inhibitor of sphingosine kinase (SphK). Sphingosine kinases are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell proliferation, survival, and migration. Dysregulation of the SphK/S1P axis has been implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. In addition to its effects on the SphK pathway, SKI-V has been shown to independently inhibit the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and survival that is frequently hyperactivated in cancer. This dual mechanism of action positions SKI-V as a promising anti-cancer agent.

Physicochemical Properties and Synthesis

While a detailed, step-by-step synthesis protocol for SKI-V is not publicly available in the reviewed literature, its chemical identity is established. Further investigation into medicinal chemistry literature may provide insights into its synthesis, which is crucial for its further development and manufacturing.

Mechanism of Action

SKI-V exerts its anti-neoplastic effects through a dual mechanism, targeting two critical signaling pathways that drive cancer progression.

Inhibition of Sphingosine Kinase

SKI-V is a non-competitive inhibitor of sphingosine kinase, with a half-maximal inhibitory concentration (IC50) of approximately 2 µM. By inhibiting SphK, SKI-V disrupts the balance of the "sphingolipid rheostat." This leads to an accumulation of pro-apoptotic ceramides and a depletion of the pro-survival molecule S1P. The increase in cellular ceramide levels is a key trigger for the induction of apoptosis in cancer cells.

Inhibition of the PI3K/Akt/mTOR Pathway

Independent of its action on SphK, SKI-V also demonstrates inhibitory activity against phosphoinositide 3-kinase (PI3K) with an IC50 of 6 µM. The PI3K/Akt/mTOR pathway is a central signaling nexus that promotes cell growth, proliferation, and survival. By inhibiting this pathway, SKI-V further contributes to its anti-cancer effects, leading to cell cycle arrest and apoptosis.

A diagram illustrating the dual inhibitory action of SKI-V is presented below:

Preclinical Efficacy

The anti-cancer activity of SKI-V has been evaluated in various preclinical models, demonstrating its potential as a therapeutic agent.

In Vitro Studies

SKI-V has shown significant anti-cancer effects in a panel of cancer cell lines, including cervical and osteosarcoma cells. The observed effects include:

-

Inhibition of Cell Viability: SKI-V reduces the viability of cancer cells in a dose-dependent manner.

-

Induction of Apoptosis: Treatment with SKI-V leads to a significant increase in apoptotic cell death, as evidenced by increased caspase-3 activity and Annexin V staining.

-

Inhibition of Colony Formation: The compound effectively suppresses the ability of cancer cells to form colonies, indicating an inhibition of their clonogenic potential.

-

Inhibition of Cell Migration: SKI-V has been shown to impede the migratory capacity of cancer cells.

Table 1: Summary of In Vitro Efficacy of SKI-V

| Parameter | Cell Line | Concentration | Effect | Reference |

| IC50 (SphK) | - | ~2 µM | Enzyme Inhibition | |

| IC50 (PI3K) | - | 6 µM | Enzyme Inhibition | |

| Apoptosis | pCCa-1 | 10 µM | Increased caspase-3 activity and Annexin V staining | |

| Cell Migration | pCCa-1 | 10 µM | Potent inhibition in Transwell assay |

In Vivo Studies

The in vivo efficacy of SKI-V has been demonstrated in xenograft models of human cancer. In nude mice bearing subcutaneous cervical cancer xenografts, daily intraperitoneal administration of SKI-V resulted in a significant suppression of tumor growth. Importantly, the treatment was well-tolerated, with no significant toxicity observed in the animals.

Table 2: Summary of In Vivo Efficacy of SKI-V

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| Nude Mice | Cervical Cancer | 25 mg/kg, i.p., daily | Significant inhibition of tumor growth |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and further investigation of SKI-V.

Cell Viability Assay

A detailed protocol for assessing cell viability upon treatment with SKI-V would typically involve the use of assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assays. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Apoptosis Assay

The induction of apoptosis by SKI-V can be quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of caspases, key executioner enzymes in the apoptotic cascade.

In Vivo Xenograft Study

The in vivo anti-tumor activity of SKI-V is typically evaluated in immunocompromised mice bearing human tumor xenografts. A general protocol for such a study is outlined below.

Pharmacokinetics and Pharmacodynamics

Comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) data for SKI-V are essential for its clinical translation. Currently, detailed information on the absorption, distribution, metabolism, and excretion (ADME) properties of SKI-V, as well as its dose-exposure-response relationship, is not extensively available in the public domain. Further studies are required to characterize the PK/PD profile of SKI-V to guide dose selection and scheduling for future clinical trials.

Conclusion and Future Directions

The SKI-V compound has emerged as a promising preclinical anti-cancer agent with a novel dual mechanism of action targeting both the sphingosine kinase and PI3K/Akt/mTOR pathways. The in vitro and in vivo data generated to date provide a strong rationale for its continued development. Future research should focus on a detailed characterization of its synthesis, a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties, and an assessment of its efficacy in a broader range of cancer models. These studies will be critical in advancing SKI-V towards clinical evaluation as a potential new therapy for cancer patients.

The Sphingosine Kinase Inhibitor SKI V: A Technical Guide to its Impact on Sphingosine-1-Phosphate Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKI V is a potent, non-competitive, small-molecule inhibitor of sphingosine kinase 1 and 2 (SphK1 and SphK2), the critical enzymes responsible for the phosphorylation of sphingosine to form the bioactive signaling lipid, sphingosine-1-phosphate (S1P). By targeting these kinases, this compound effectively reduces intracellular and extracellular S1P levels, leading to a consequential accumulation of the pro-apoptotic lipid ceramide. This modulation of the sphingolipid rheostat has significant implications for cellular processes such as proliferation, survival, and migration, making this compound a compound of interest in cancer research and drug development. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on S1P levels, detailed experimental protocols for assessing its activity, and a visualization of the associated signaling pathways.

Introduction to this compound and the Sphingolipid Rheostat

The "sphingolipid rheostat" refers to the cellular balance between the pro-survival signaling molecule S1P and the pro-apoptotic signaling molecules, sphingosine and ceramide. Sphingosine kinases (SphK1 and SphK2) are the fulcrum of this balance. In many pathological conditions, particularly in cancer, this balance is shifted towards increased S1P production due to the overexpression and/or overactivation of SphKs. Elevated S1P levels promote tumorigenesis by stimulating cell proliferation, inhibiting apoptosis, and promoting angiogenesis and metastasis.

This compound emerges as a critical tool and potential therapeutic agent by directly targeting SphK1 and SphK2. As a non-competitive inhibitor, this compound binds to a site distinct from the sphingosine-binding site, thereby preventing the catalytic conversion of sphingosine to S1P. This action effectively "turns down" the rheostat, decreasing pro-survival signals and increasing pro-apoptotic signals within the cell.

Quantitative Effect of this compound on Sphingosine Kinase Activity and S1P Levels

This compound has been demonstrated to be a potent inhibitor of sphingosine kinase with an IC50 of approximately 2 µM.[1] Its inhibitory action leads to a significant and dose-dependent reduction in intracellular S1P levels.

Table 1: In Vitro Efficacy of this compound on Sphingosine Kinase and Cell Viability

| Parameter | Cell Line | Concentration | Effect | Reference |

| IC50 (SphK) | Not specified | ~2 µM | 50% inhibition of sphingosine kinase activity | [1] |

| SphK Activity | Primary cervical cancer cells (pCCa-1) | 10 µM (6 hours) | Robust decrease in SphK activity | |

| Cell Viability | Primary cervical cancer cells (pCCa-1) | 1 µM | No significant effect | [1] |

| 3-30 µM | Significant, concentration-dependent inhibition | [1] | ||

| S1P Formation | JC mammary adenocarcinoma cells | 0.2, 1, 5 µM | Dose-dependent inhibition of intracellular S1P formation | |

| Cell Proliferation | Primary cervical cancer cells (pCCa-1) | 3-30 µM | Significant, concentration-dependent decrease | [1] |

Note: While a dose-dependent inhibition of S1P formation has been reported, specific quantitative percentage reductions at each concentration are not consistently available in the public literature. The provided data is compiled from multiple sources and experimental conditions may vary.

Signaling Pathways Modulated by this compound

The primary molecular consequence of this compound action is the inhibition of S1P production. This event triggers a cascade of downstream signaling events, fundamentally altering cell fate.

As depicted in Figure 1, this compound inhibits SphK1 and SphK2, leading to a decrease in intracellular S1P levels and an accumulation of ceramide. The reduction in S1P curtails its "inside-out" signaling via cell surface S1P receptors, which subsequently downregulates pro-survival pathways such as the Akt-mTOR pathway. Concurrently, the accumulation of ceramide actively promotes apoptosis. The net effect is a shift in the cellular signaling landscape that favors cell cycle arrest and programmed cell death.

Experimental Protocols

Measurement of Sphingosine Kinase Activity

This protocol outlines a common method for determining SphK activity in cell lysates following treatment with this compound.

References

Pharmacological Properties of SKI-V Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-V is a non-lipid, small-molecule inhibitor of sphingosine kinase (SphK), a critical enzyme in the sphingolipid signaling pathway. Sphingosine kinases, with their two main isoforms SphK1 and SphK2, catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in numerous cellular processes like proliferation, survival, migration, and angiogenesis. Conversely, the precursor, ceramide, is known to promote apoptosis. Overexpression and overactivation of SphK are implicated in the tumorigenesis and progression of various cancers, including cervical cancer and osteosarcoma, making it a promising therapeutic target. SKI-V has emerged as a potent agent in preclinical studies, demonstrating significant anti-cancer activity by modulating this critical "sphingolipid rheostat." This document provides a comprehensive overview of the pharmacological properties of SKI-V, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Mechanism of Action

SKI-V functions primarily as a non-competitive inhibitor of sphingosine kinase. Its mechanism involves a dual-pronged attack on cancer cell signaling pathways:

-

Primary Target: Sphingosine Kinase (SphK) By inhibiting SphK, SKI-V blocks the production of the pro-survival molecule S1P and leads to the accumulation of the pro-apoptotic lipid, ceramide. This shift in the ceramide/S1P balance is a central mechanism for its induction of apoptosis and cytotoxicity in cancer cells. Notably, SKI-V inhibits SphK activity without altering the mRNA or protein expression levels of SphK1 or SphK2.

-

Secondary Target: PI3K/Akt/mTOR Pathway Independent of its effects on SphK, SKI-V also demonstrates inhibitory activity against phosphoinositide 3-kinase (PI3K). This action leads to the potent inactivation of the downstream Akt/mTOR (mammalian target of rapamycin) signaling cascade, a pathway crucial for cell growth, proliferation, and survival. The inhibition of Akt-mTOR is considered another primary mechanism of SKI-V's anti-cancer effects. In contrast, SKI-V does not significantly inhibit the Erk-MAPK pathway; in fact, Erk-MAPK activation may act as a resistance mechanism to the inhibitor.

The diagram below illustrates the signaling pathways affected by the SKI-V inhibitor.

Navigating the SKI-V Landscape: A Technical Guide to Target Validation in Oncology

For Researchers, Scientists, and Drug Development Professionals

The term "SKI-V" in the context of oncology can be ambiguous, referring to two distinct but significant entities: the small molecule inhibitor SKI-V , which targets sphingosine kinases, and the proto-oncoprotein SKI (Sloan-Kettering Institute) , a critical regulator of major signaling pathways. This guide provides an in-depth technical overview of the target validation for both, offering a clear framework for researchers in the field.

Part 1: SKI-V, the Sphingosine Kinase Inhibitor

SKI-V is a non-lipid small molecule inhibitor of sphingosine kinases (SphK), particularly SphK1 and SphK2.[1][2] Overexpression and overactivation of these kinases are implicated in the tumorigenesis and progression of various cancers, including cervical cancer.[1][2] SKI-V presents a promising therapeutic strategy by targeting this pathway.

Signaling Pathway Perturbed by SKI-V

The primary mechanism of SKI-V involves the inhibition of SphK, which catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This inhibition leads to a depletion of S1P and an accumulation of its precursor, ceramide. This shift in the sphingolipid rheostat is crucial, as S1P promotes cell survival and proliferation, while ceramide induces apoptosis.[1]

Furthermore, SKI-V has been shown to inhibit the Akt-mTOR signaling pathway, a critical cascade for cell growth and survival that is often overactive in cancer.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of SKI-V from preclinical studies.

Table 1: In Vitro Efficacy of SKI-V in Cervical Cancer Cells

| Cell Line | Assay | Concentration (µM) | Effect | Citation |

| pCCa-1 | Caspase-3 Activity | 10 | Dramatically enhanced | [1] |

| pCCa-1 | TUNEL Assay | 10 | Robustly increased positive nuclei ratio | [1] |

| pCCa-1 | Annexin V Staining | 10 | Increased positive staining | [1] |

| pCCa-2, pCCa-3, HeLa | Caspase-3 Activity | 10 | Significantly increased | [1] |

| pCCa-2, pCCa-3, HeLa | TUNEL Assay | 10 | Significantly increased positive nuclei ratio | [1] |

| pCCa-1 | Transwell Assay | 10 | Potently inhibited cell migration | [1] |

| pCCa-2, pCCa-3, HeLa | CCK-8 Assay | 10 | Robust reduction in viability | [1] |

Table 2: In Vivo Efficacy of SKI-V

| Cancer Model | Animal Model | Dosage | Effect | Citation |

| Mammary Adenocarcinoma Xenograft | BALB/c mice | Not specified | Arrested growth | [1] |

| Primary Cervical Cancer Xenograft (pCCa-1) | Nude mice | 25 mg/kg daily (i.p.) | Robustly suppressed subcutaneous tumor growth | [1] |

Experimental Protocols

1. Cell Viability Assay (CCK-8)

-

Objective: To assess the effect of SKI-V on the viability of cancer cells.

-

Methodology:

-

Seed cervical cancer cells (e.g., pCCa-1, pCCa-2, pCCa-3, HeLa) in 96-well plates.

-

After cell attachment, treat with varying concentrations of SKI-V (e.g., 10 µM) or vehicle control for a specified duration (e.g., 48-72 hours).

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

-

2. Apoptosis Assays (Caspase-3 Activity, TUNEL, Annexin V)

-

Objective: To quantify the induction of apoptosis by SKI-V.

-

Methodology:

-

Caspase-3 Activity: Treat cells with SKI-V. Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit that detects the cleavage of a specific substrate.

-

TUNEL Assay: Culture cells on coverslips and treat with SKI-V. Fix and permeabilize the cells. Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis. Visualize and quantify the percentage of TUNEL-positive nuclei using fluorescence microscopy.

-

Annexin V Staining: Treat cells with SKI-V. Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

3. In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of SKI-V in a living organism.

-

Methodology:

-

Subcutaneously inject primary cervical cancer cells (e.g., pCCa-1) into the flanks of immunodeficient mice (e.g., nude mice).

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer SKI-V (e.g., 25 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers, Western blot for SphK activity and ceramide levels).

-

Part 2: SKI Proto-Oncoprotein

The SKI (Sloan-Kettering Institute) protein is a nuclear proto-oncogene that plays a dual role in cancer, acting as both an oncoprotein and, in some contexts, a tumor suppressor.[3][4] Its overexpression is often associated with tumor progression in various cancers, including melanoma, pancreatic cancer, and esophageal squamous cell carcinoma.[4][5][6]

Core Signaling Pathways Involving SKI

SKI's primary oncogenic function is often attributed to its negative regulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[5][7] TGF-β normally acts as a tumor suppressor by inhibiting cell growth and inducing apoptosis. SKI interferes with this pathway by interacting with Smad proteins (Smad2, Smad3, and Smad4), which are key mediators of TGF-β signaling.[5][6] This interaction prevents the transcription of TGF-β responsive genes, thereby promoting cell proliferation.[6][7]

SKI has also been shown to interact with other signaling pathways, including the Wnt/β-catenin pathway and the PI3K/Akt pathway, further contributing to its oncogenic potential.[8][9] Additionally, the SKI-interacting protein (Skip) can cooperate with SKI to overcome the growth-suppressive activities of the retinoblastoma tumor suppressor protein (pRb).[10][11]

Target Validation Workflow for SKI

Validating SKI as a therapeutic target in oncology requires a systematic approach to demonstrate its role in cancer cell proliferation, survival, and tumorigenesis.

Experimental Protocols for SKI Validation

1. SKI Expression Analysis

-

Objective: To determine if SKI is overexpressed in cancer tissues compared to normal tissues.

-

Methodology:

-

Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor and adjacent normal tissue sections with an anti-SKI antibody. Score the intensity and percentage of positive cells to compare expression levels.

-

Western Blot: Analyze protein lysates from tumor and normal tissues to quantify SKI protein levels.

-

RNA-Seq Data Analysis: Utilize publicly available datasets like The Cancer Genome Atlas (TCGA) to compare SKI mRNA expression across various cancer types and normal tissues.[12]

-

2. Genetic Knockdown of SKI

-

Objective: To assess the functional consequences of inhibiting SKI expression in cancer cells.

-

Methodology:

-

Design and validate siRNAs or shRNAs targeting the SKI mRNA.

-

Transfect or transduce cancer cell lines (e.g., Panc-1 for pancreatic cancer, melanoma cell lines) with the SKI-targeting constructs or a non-targeting control.

-

Confirm knockdown efficiency by Western blot or qRT-PCR.

-

3. In Vitro Phenotypic Assays Post-Knockdown

-

Objective: To measure the effect of SKI knockdown on cancer cell behavior.

-

Methodology:

-

Proliferation Assay: Perform cell counting, MTT, or BrdU incorporation assays to assess the rate of cell proliferation.

-

Apoptosis Assay: Use TUNEL or Annexin V staining to determine if SKI knockdown induces apoptosis.

-

Migration and Invasion Assays: Employ wound healing or Transwell assays (with or without Matrigel) to evaluate changes in cell motility and invasive potential.

-

4. Pathway Modulation Analysis

-

Objective: To confirm that SKI knockdown affects its downstream signaling pathways.

-

Methodology:

-

Western Blot: Analyze lysates from SKI knockdown and control cells for changes in the phosphorylation status of key signaling proteins, such as Smad2, Smad3, and Akt.

-

Reporter Gene Assays: Co-transfect cells with a reporter construct containing a promoter responsive to a specific pathway (e.g., TGF-β responsive element) and a SKI expression or knockdown vector. Measure the reporter gene activity (e.g., luciferase) to assess pathway modulation.

-

This comprehensive guide provides a foundational understanding and practical framework for the validation of both SKI-V as a therapeutic agent and the SKI protein as a therapeutic target in oncology. The provided data, protocols, and pathway diagrams are intended to aid researchers in designing and executing robust target validation studies.

References

- 1. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ski: Double roles in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SKI pathways inducing progression of human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SKI protein [bionity.com]

- 6. Ski Promotes Tumor Growth Through Abrogation of Transforming Growth Factor-β Signaling in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SKI protein - Wikipedia [en.wikipedia.org]

- 8. Knockdown of Ski decreases osteosarcoma cell proliferation and migration by suppressing the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Skip interacts with the retinoblastoma tumor suppressor and inhibits its transcriptional repression activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Skip interacts with the retinoblastoma tumor suppressor and inhibits its transcriptional repression activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression of SKI in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

Methodological & Application

SKI V Experimental Protocol for In Vitro Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI V is a potent, non-lipid, small-molecule inhibitor of sphingosine kinase (SphK), a critical enzyme in the sphingolipid signaling pathway. SphK catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell proliferation, survival, migration, and angiogenesis. Dysregulation of the SphK/S1P pathway is implicated in the pathogenesis of various cancers. This compound exerts its anti-cancer effects by inhibiting SphK, thereby reducing S1P levels and inducing apoptosis and cell cycle arrest in cancer cells. Furthermore, this compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, another crucial regulator of cell growth and survival.

These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing the biological activity of this compound. The protocols detailed below are essential for researchers investigating the therapeutic potential of this compound and similar compounds in drug development.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Assay System |

| GST-hSK | 2 | Enzyme Assay |

| hPI3K | 6 | Enzyme Assay |

| ERK2 | 80 | Enzyme Assay |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| HeLa | Cervical Cancer | 8.2 | HDAC Inhibition Assay[1] |

| pCCa-1 | Cervical Cancer | ~10 | CCK-8 Assay |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but effective at 20 µg/ml | Endogenous SK Inhibition |

| JC | Mammary Carcinoma | ~2 | Cell Proliferation Assay |

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of Sphingosine Kinase (SphK), which leads to a decrease in the production of the pro-survival signaling molecule Sphingosine-1-Phosphate (S1P) and an accumulation of the pro-apoptotic molecule ceramide. Additionally, this compound inhibits the PI3K/Akt/mTOR pathway, further contributing to its anti-cancer effects.

Experimental Workflow

A general workflow for the in vitro characterization of this compound involves a series of assays to determine its effects on cell viability, apoptosis, cell cycle, and migration.

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture. The assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density will vary depending on the cell line and should be determined empirically.

-

Cell Adherence: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow cells to adhere.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the background absorbance. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the DNA content of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified duration.

-

Cell Harvesting: Collect cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C for several weeks after fixation.

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

-

PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. The data can be used to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Cell Migration Assay (Transwell Assay)

Principle: The Transwell assay, or Boyden chamber assay, is used to assess the migratory capacity of cells. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. Cells that migrate through the pores to the lower side of the membrane are fixed, stained, and counted.

Protocol:

-

Cell Preparation: Culture cells to sub-confluency. The day before the assay, serum-starve the cells by incubating them in a serum-free medium.

-

Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Harvest the serum-starved cells and resuspend them in a serum-free medium. Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the Transwell insert. Add this compound at desired concentrations to the upper chamber.

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours), which should be optimized for the specific cell line.

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with a solution such as 0.5% crystal violet for 20 minutes.

-

Imaging and Quantification: Gently wash the inserts with water and allow them to air dry. Image the stained cells using a microscope and count the number of migrated cells in several random fields to determine the average number of migrated cells per field.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein. This method can be used to assess the effect of this compound on the expression and phosphorylation status of proteins in the SphK and PI3K/Akt/mTOR signaling pathways.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, SphK1, SphK2) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (typically 1:1000).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

References

Application Notes and Protocols for SKI-V in Cervical Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-V is a non-lipid small molecule inhibitor of sphingosine kinase (SphK), an enzyme frequently overexpressed in cervical cancer.[1] Inhibition of SphK by SKI-V disrupts the balance between the pro-survival lipid, sphingosine-1-phosphate (S1P), and the pro-apoptotic lipid, ceramide. This disruption leads to an accumulation of ceramide, which in turn induces apoptosis and inhibits cancer cell proliferation.[1] Furthermore, SKI-V has been shown to suppress the Akt-mTOR signaling pathway, a critical regulator of cell growth and survival, further contributing to its anti-cancer effects in cervical cancer.[1] These application notes provide detailed protocols for utilizing SKI-V to study its effects on cervical cancer cell lines, including methods for assessing cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

SKI-V exerts its anti-cancer effects in cervical cancer cells through a dual mechanism:

-

Inhibition of Sphingosine Kinase (SphK): SKI-V inhibits the activity of SphK, leading to a decrease in the production of pro-survival S1P and an accumulation of pro-apoptotic ceramide. This shift in the ceramide/S1P ratio is a key trigger for apoptosis.[1]

-

Suppression of the Akt-mTOR Pathway: SKI-V treatment leads to a reduction in the phosphorylation of Akt and its downstream target S6 kinase (S6K), indicating the inhibition of the Akt-mTOR signaling cascade.[1] This pathway is crucial for cell proliferation, growth, and survival, and its inhibition contributes significantly to the anti-tumor activity of SKI-V.[1]

Data Presentation

Table 1: Effect of SKI-V on Viability of Cervical Cancer Cell Lines

| Cell Line | Treatment Time (h) | IC50 (µM) |

| pCCa-1 | 48 | ~10 |

| HeLa | 48 | Not explicitly stated, but significant viability reduction at 10 µM |

| pCCa-2 | 48 | Not explicitly stated, but significant viability reduction at 10 µM |

| pCCa-3 | 48 | Not explicitly stated, but significant viability reduction at 10 µM |

| Data is extrapolated from dose-response curves and statements in Zhang et al., 2022.[1] |

Table 2: Induction of Apoptosis by SKI-V in Cervical Cancer Cell Lines

| Cell Line | SKI-V Conc. (µM) | Assay | Result |

| pCCa-1 | 10 | Caspase-3 Activity | Significant Increase |

| pCCa-1 | 10 | TUNEL Staining | Robustly Increased Positive Nuclei |

| pCCa-1 | 10 | Annexin V Staining | Robustly Increased Positive Staining |

| pCCa-2 | 10 | Caspase-3 Activity | Significant Increase |

| pCCa-3 | 10 | Caspase-3 Activity | Significant Increase |

| HeLa | 10 | TUNEL Staining | Significantly Increased Positive Nuclei |

| Data derived from Zhang et al., 2022.[1] |

Table 3: Effect of SKI-V on Cell Cycle Distribution in pCCa-1 Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control | Not specified | Not specified | Not specified |

| SKI-V (10 µM) | Increased | Decreased | Not specified |

| Qualitative data from PI-FACS assays as described in Zhang et al., 2022, indicating a G1-S arrest.[1] |

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is for determining the effect of SKI-V on the viability of cervical cancer cells.

Materials:

-

Cervical cancer cell lines (e.g., HeLa, CaSki, SiHa)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

SKI-V (stock solution in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of SKI-V in complete medium. A final concentration range of 1 µM to 30 µM is recommended.[1] Include a vehicle control (DMSO) at the same concentration as the highest SKI-V treatment.

-

Remove the medium from the wells and add 100 µL of the SKI-V dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cervical cancer cells treated with SKI-V using flow cytometry.

Materials:

-

Cervical cancer cells

-

Complete culture medium

-

SKI-V

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of SKI-V (e.g., 10 µM) and a vehicle control for 24-48 hours.[1]

-